3',4'-Dihydroxyisoflavone
Description
Primary Metabolic Precursors and Phenylpropanoid Pathway Integration
The journey to 3',4'-Dihydroxyisoflavone commences with the amino acid L-phenylalanine, a product of the shikimate pathway. encyclopedia.pub The general phenylpropanoid pathway, present in all higher plants, serves as the foundational route. plos.orgnih.gov This pathway is initiated when phenylalanine is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL) . frontiersin.org Subsequently, cinnamate-4-hydroxylase (C4H) hydroxylates cinnamic acid to form p-coumaric acid. The activated molecule, p-coumaroyl-CoA, is then generated by 4-coumarate:CoA ligase (4CL) , representing a critical juncture that directs metabolic flow towards various classes of secondary metabolites, including flavonoids and isoflavonoids. nih.govfrontiersin.org In leguminous plants, the isoflavonoid (B1168493) biosynthetic pathway branches off from the general phenylpropanoid pathway, utilizing these precursors to build the characteristic isoflavone (B191592) skeleton. plos.orgfrontiersin.org
Key Enzymatic Steps in Isoflavone Core Structure Formation
The formation of the core isoflavone structure is a pivotal stage, characterized by the catalytic action of two key enzymes that are largely specific to leguminous plants.
Isoflavone synthase (IFS) , a cytochrome P450 monooxygenase, is the critical enzyme that defines the branch point from the flavonoid to the isoflavonoid pathway. nih.gov It catalyzes a unique reaction involving the migration of the B-ring from the C-2 to the C-3 position of a flavanone (B1672756) precursor, such as naringenin (B18129) or liquiritigenin, to produce a 2-hydroxyisoflavanone (B8725905) intermediate. frontiersin.orgfrontiersin.org This 2,3-aryl ring migration is the committed step in isoflavonoid biosynthesis. nih.gov In soybean, two IFS genes, IFS1 and IFS2, have been identified, and their expression is crucial for isoflavone production. frontiersin.org IFS often forms a metabolic complex with other enzymes like chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI) on the endoplasmic reticulum, which is thought to enhance metabolic efficiency through substrate channeling.
Following the action of IFS, the unstable 2-hydroxyisoflavanone intermediate undergoes dehydration to form the stable isoflavone ring system. This reaction is catalyzed by 2-hydroxyisoflavanone dehydratase (HID) , also known as isoflavone dehydratase (IFD). frontiersin.orgnih.gov While this dehydration can occur spontaneously, the enzymatic process is significantly faster and is considered the primary route in vivo. nih.govresearchgate.net HID enzymes can exhibit different substrate specificities. For instance, some are specific to 4'-hydroxylated 2-hydroxyisoflavanones, while others can act on both 4'-hydroxylated and 4'-methoxylated substrates, reflecting the diversity of isoflavonoids produced by different plant species. nih.govresearchgate.net The action of HID on the appropriate 2-hydroxyisoflavanone precursor leads to the formation of daidzein (B1669772) (4',7-dihydroxyisoflavone), a direct precursor to this compound. nih.govresearchgate.net
Regiospecific Hydroxylation and Derivatization Mechanisms Leading to this compound
The final step in the biosynthesis of this compound from its precursor, daidzein, is a regiospecific hydroxylation reaction. This critical modification is carried out by cytochrome P450 enzymes. nih.govnih.gov Specifically, an isoflavone 3'-hydroxylase (I3'H) introduces a hydroxyl group at the 3' position of the B-ring of daidzein. researchgate.net This enzymatic activity has been characterized in various microorganisms and plants. nih.govnih.gov For example, certain cytochrome P450 enzymes from the CYP81E subfamily in Medicago truncatula have been shown to catalyze the hydroxylation of isoflavones at the 2' and/or 3' positions of the B-ring. nih.govresearchgate.net The resulting product of the 3'-hydroxylation of daidzein is 3',4',7-trihydroxyisoflavone (B192588), which is the chemical name for this compound. mdpi.com
Genetic and Transcriptional Regulation of Isoflavone Biosynthesis in Plants
The biosynthesis of isoflavonoids is a tightly regulated process at the genetic and transcriptional levels, influenced by developmental cues and environmental stimuli. nih.govfrontiersin.org The expression of key biosynthetic genes, including PAL, C4H, 4CL, CHS, and IFS, is often coordinately regulated. mdpi.com Studies have shown that higher expression levels of these genes correlate with increased isoflavone content. mdpi.com
A variety of transcription factors (TFs) play crucial roles in modulating the isoflavone biosynthetic pathway. These include members of the MYB, bHLH, WRKY, and NAC families. plos.orgmdpi.com For instance, the R2R3-type MYB transcription factor GmMYB29 in soybean has been shown to activate the promoters of IFS2 and CHS8, leading to increased isoflavone accumulation. plos.org Plant hormones such as auxins, gibberellins, and abscisic acid, as well as circadian rhythms, also influence isoflavone biosynthesis by affecting the expression of regulatory genes and the activity of signaling pathways. mdpi.com Furthermore, epigenetic mechanisms, such as DNA methylation of IFS genes, have been implicated in the regulation of isoflavone production. nih.govfrontiersin.org
Metabolic Engineering Strategies for Enhanced this compound Production
The potential health benefits of isoflavonoids have driven efforts to enhance their production through metabolic engineering. frontiersin.org Strategies have focused on both leguminous and non-leguminous plants, as well as microbial systems. frontiersin.orgnih.gov
One approach involves the overexpression of key biosynthetic genes. For example, overexpressing IFS and HID has been shown to increase the production of daidzein and genistein (B1671435). nih.gov To specifically enhance this compound, the co-expression of an isoflavone 3'-hydroxylase (I3'H) along with the upstream pathway genes would be necessary.
Another strategy is to manipulate regulatory genes. Overexpressing positive regulators like GmMYB29 or down-regulating negative regulators can boost the entire pathway, leading to higher yields of isoflavone precursors. plos.orgfrontiersin.org Furthermore, heterologous expression of the entire biosynthetic pathway in microorganisms like Escherichia coli or yeast offers a promising platform for the controlled and scalable production of specific isoflavonoids, including this compound. frontiersin.orgnih.gov This involves introducing and optimizing the expression of all the necessary enzymes, from the initial phenylpropanoid pathway genes to the final hydroxylase. nih.gov
Table of Key Enzymes and Transcription Factors
| Name | Abbreviation | Function |
|---|---|---|
| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. frontiersin.org |
| Cinnamate-4-hydroxylase | C4H | Converts cinnamic acid to p-coumaric acid. |
| 4-coumarate:CoA ligase | 4CL | Converts p-coumaric acid to p-coumaroyl-CoA. nih.govfrontiersin.org |
| Chalcone synthase | CHS | Catalyzes the formation of chalcone. plos.org |
| Isoflavone synthase | IFS | Converts flavanones to 2-hydroxyisoflavanones. frontiersin.orgfrontiersin.org |
| 2-Hydroxyisoflavanone dehydratase | HID/IFD | Dehydrates 2-hydroxyisoflavanones to isoflavones. frontiersin.orgnih.gov |
| Isoflavone 3'-hydroxylase | I3'H | Hydroxylates the 3' position of the isoflavone B-ring. researchgate.net |
| GmMYB29 | - | A transcription factor that activates IFS2 and CHS8 promoters. plos.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H10O4 |
|---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
3-(3,4-dihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O4/c16-12-6-5-9(7-13(12)17)11-8-19-14-4-2-1-3-10(14)15(11)18/h1-8,16-17H |
InChI Key |
JGEXBQSHBMXCHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Synthesis and Production of 3 ,4 Dihydroxyisoflavone
Chemical Synthesis Approaches
Chemical synthesis of isoflavones often involves complex procedures. One common method is the Hoesch reaction, which can be used to produce deoxybenzoins, key intermediates in isoflavone (B191592) synthesis. uni.edu However, achieving regioselective hydroxylation, particularly at the 3' position of the B-ring, is a significant challenge in chemical synthesis and often requires multiple reaction steps. irpa.net
Biosynthesis and Microbial Transformation
Microbial transformation offers an attractive alternative for producing this compound. Various microorganisms, including bacteria and fungi, have been identified that can hydroxylate daidzein (B1669772) at the 3' position. nih.govebi.ac.ukkoreascience.krnih.gov
Bacterial Systems: Strains of Bacillus subtilis isolated from fermented soybean paste (Doenjang) have demonstrated the ability to convert daidzein into several hydroxylated derivatives, including this compound. nih.govkoreascience.kr Streptomyces avermitilis has also been shown to have high ortho-hydroxylation activity, producing 7,3',4'-trihydroxyisoflavone from daidzein. irpa.net
Fungal Systems: Fermentation of isoflavone with various fungal species can lead to the formation of this compound. ebi.ac.uk For example, Aspergillus saitoi used in the fermentation of soybeans can produce potent antioxidative o-dihydroxyisoflavones. tandfonline.com
Enzymatic Synthesis: Specific enzymes, such as cytochrome P450 monooxygenases and tyrosinases, are instrumental in the biosynthesis of this compound. mdpi.comnih.govresearchgate.net Researchers have successfully used whole E. coli cells expressing tyrosinase from Bacillus megaterium for the regioselective o-hydroxylation of daidzein to produce 7,3',4'-trihydroxyisoflavone with high yield. researchgate.net Protein engineering approaches have also been employed to improve the activity and regioselectivity of enzymes like CYP102D1 for C3'-specific daidzein hydroxylation. nih.gov
Metabolism and Biotransformation of 3 ,4 Dihydroxyisoflavone
Mammalian Biotransformation Pathways and Conjugation Mechanisms
Upon absorption, isoflavones undergo extensive phase I and phase II metabolism, primarily in the intestinal cells and the liver. wur.nl While direct metabolic data for 3',4'-Dihydroxyisoflavone is limited, the pathways can be inferred from structurally similar isoflavones like genistein (B1671435) and daidzein (B1669772).
Phase I metabolism involves enzymatic reactions such as hydroxylation, which can be mediated by cytochrome P450 (CYP) enzymes. nih.gov For instance, the isoflavone (B191592) genistein can undergo 3'-hydroxylation to form a catechol structure, a reaction catalyzed by a cytochrome P450 hydroxylase. acs.org This suggests that mammalian enzymes possess the capability to introduce hydroxyl groups onto the isoflavone skeleton.
The predominant metabolic fate for isoflavones in mammals is phase II conjugation. nih.gov After absorption, isoflavones are efficiently conjugated with glucuronic acid (glucuronidation) and sulfate (B86663) (sulfation) in the enterocytes of the small intestine and later in the liver. wur.nl These conjugation reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. vanleeuwenlab.com The purpose of this conjugation is to increase the water solubility of the compounds, thereby facilitating their excretion via bile and urine. nih.gov
Studies on daidzein and genistein show they are primarily excreted as glucuronide and sulfate conjugates. wur.nl For example, daidzein is found in urine mainly as a monoglucuronide (approximately 80%) and to a lesser extent as a sulfoglucuronide (6-7%). wur.nl Similarly, genistein is excreted as monoglucuronides, diglucuronides, and sulfoglucuronides. wur.nl These conjugated metabolites are the major forms circulating in the plasma. acs.org It is presumed that this compound would follow similar conjugation pathways, resulting in the formation of various glucuronide and sulfate derivatives.
Table 1: Key Mammalian Enzymes in Isoflavone Metabolism
| Enzyme Family | Function | Location | Resulting Metabolites |
| Cytochrome P450 (CYP) | Phase I: Hydroxylation | Liver, Intestine | Hydroxylated isoflavones |
| UDP-Glucuronosyltransferases (UGTs) | Phase II: Glucuronidation | Intestine, Liver | Isoflavone-glucuronides |
| Sulfotransferases (SULTs) | Phase II: Sulfation | Intestine, Liver | Isoflavone-sulfates |
Role of Intestinal Microbiota in this compound Metabolite Formation
The intestinal microbiota plays a pivotal and indispensable role in the metabolism of isoflavones, often producing metabolites with enhanced biological activity compared to the parent compounds. frontiersin.orgmdpi.com Many dietary isoflavones are present in food as glycosides (e.g., daidzin), which cannot be readily absorbed. frontiersin.org The first crucial step performed by gut bacteria is deglycosylation, where microbial enzymes like β-glucosidases cleave the sugar moiety to release the aglycone form (e.g., daidzein). frontiersin.orgresearchgate.net These aglycones are more bioavailable and are the substrates for further microbial transformation. frontiersin.org
The formation of this compound, an ortho-dihydroxyisoflavone (ODI), is a direct result of microbial action. Gut bacteria can hydroxylate isoflavones like daidzein (4',7-dihydroxyisoflavone) at the 3'-position of the B-ring to produce 3',4',7-trihydroxyisoflavone (B192588), which is the chemical name for this compound. nih.gov This biotransformation is significant as ODIs often exhibit enhanced antioxidant and biological activities.
Beyond hydroxylation, the gut microbiota is responsible for a wide array of other transformations, including reduction, demethylation, and C-ring cleavage. mdpi.com For example, daidzein is famously metabolized by two distinct pathways mediated by gut bacteria: one leading to the production of equol (B1671563) and another to O-desmethylangolensin (O-DMA). unimore.itresearchgate.net The ability to produce these metabolites, particularly equol, varies significantly among individuals and depends on the presence of specific equol-producing bacteria in their gut, such as Adlercreutzia equolifaciens. oup.comfrontiersin.org These complex metabolic networks highlight the symbiotic relationship between the host and gut microbiota in processing dietary phytochemicals.
Table 2: Key Bacterial Genera in Isoflavone Biotransformation
| Bacterial Genus | Key Metabolic Function | Precursor Isoflavone | Resulting Metabolite(s) |
| Lactobacillus | Deglycosylation, Reduction | Daidzin, Genistin | Daidzein, Genistein, Dihydrodaidzein (B191008) |
| Bifidobacterium | Deglycosylation | Daidzin, Genistin | Daidzein, Genistein |
| Adlercreutzia | Equol production | Daidzein | Equol |
| Eubacterium | Deglycosylation, Reduction | Daidzin | Daidzein, Equol |
| Micrococcus | Hydroxylation | Daidzein, Glycitein | Polyhydroxylated isoflavones |
| Arthrobacter | Hydroxylation | Daidzein, Glycitein | Polyhydroxylated isoflavones |
Microbial Hydroxylation and Reduction Pathways of Isoflavones
The structural diversity of isoflavone metabolites is largely due to specific enzymatic pathways within microorganisms, notably hydroxylation and reduction reactions. nih.gov
Microbial Hydroxylation: Microbial hydroxylation is a key pathway for producing polyhydroxylated isoflavones, which often have unique biological properties. nih.govnih.gov Various bacterial strains isolated from environmental and food sources, such as fermented soybeans (tempeh), have demonstrated the ability to hydroxylate the isoflavone ring system. nih.gov For example, certain Micrococcus and Arthrobacter species can convert daidzein into 6,7,4'-trihydroxyisoflavone (B192597) and 7,8,4'-trihydroxyisoflavone. nih.gov More complex transformations by some strains can even lead to the formation of tetrahydroxyisoflavones, such as 7,8,3',4'-tetrahydroxyisoflavone, by adding hydroxyl groups to both the A and B rings. nih.gov
The enzymes responsible for these reactions are often cytochrome P450 monooxygenases. acs.orgbiorxiv.org For example, Streptomyces griseus can hydroxylate genistein at the 3'-position, and it is believed that genistein acts as both an inducer and a substrate for the microbial CYP hydroxylase. acs.org This regioselective hydroxylation is a powerful tool for generating novel isoflavone derivatives. mdpi.com
Microbial Reduction: Reduction pathways are also central to isoflavone metabolism by gut bacteria. The most studied reduction pathway is the conversion of daidzein to equol. mdpi.com This multi-step process begins with the reduction of the double bond between C-2 and C-3 of the C-ring of daidzein to form dihydrodaidzein (DHD). researchgate.net DHD is a critical intermediate that can then be further metabolized. unimore.it
The conversion of DHD to equol involves further reduction reactions catalyzed by specific bacterial enzymes (reductases). mdpi.com This process is stereospecific, yielding primarily (S)-equol. unimore.it Concurrently, an alternative pathway involves the cleavage of the C-ring of DHD to produce O-DMA. researchgate.netmdpi.com The balance between the equol and O-DMA pathways is determined by the specific composition and metabolic activity of an individual's gut microbiota. oup.com
Table 3: Examples of Microbial Hydroxylation and Reduction Products of Isoflavones
| Pathway | Precursor | Microbial Species (Example) | Key Metabolite(s) |
| Hydroxylation | Daidzein | Micrococcus sp. | 6,7,4'-Trihydroxyisoflavone |
| Daidzein | Arthrobacter sp. | 7,8,3',4'-Tetrahydroxyisoflavone | |
| Genistein | Streptomyces griseus | 3'-Hydroxy-genistein | |
| Reduction | Daidzein | Adlercreutzia equolifaciens | Dihydrodaidzein, (S)-Equol |
| Daidzein | Various gut bacteria | O-Desmethylangolensin (O-DMA) | |
| Genistein | Various gut bacteria | Dihydrogenistein |
Structure Activity Relationships Sar of 3 ,4 Dihydroxyisoflavone
Correlative Analysis of Hydroxyl Group Positions and Biological Activities
For instance, studies on various isoflavones have revealed that the presence of hydroxyl groups at positions C5, C6, and C7 on the A ring is crucial for antibacterial activity. nih.gov Similarly, a hydroxyl group at the C4' position on the B ring can enhance antibacterial effects. mdpi.com The antioxidant activity of isoflavones is also heavily dependent on the number and distribution of hydroxyl groups, with a greater number of -OH groups on the B ring generally leading to more effective antioxidant potential. mdpi.com
In the context of 3',4'-Dihydroxyisoflavone, the hydroxyl groups at the 3' and 4' positions on the B ring are of particular interest. This specific arrangement, known as an ortho-dihydroxy or catechol group, confers distinct properties that will be explored in the following section. The presence of a 7-OH group, as seen in the related compound 7,3',4'-trihydroxyisoflavone, is also a significant contributor to its bioactivity. caymanchem.com
Table 1: Impact of Hydroxyl Group Position on Isoflavone (B191592) Bioactivity
| Position of Hydroxyl Group(s) | Associated Biological Activity | Reference(s) |
| C5, C6, C7 (Ring A) | Antibacterial | nih.gov |
| C4' (Ring B) | Antibacterial | mdpi.com |
| More -OH on Ring B | Antioxidant | mdpi.com |
| C7 (Ring A) | General Bioactivity | caymanchem.com |
Influence of Ortho-Dihydroxy Functionality on Bioactivity Profiles
The ortho-dihydroxy (catechol) functionality in the B-ring of this compound is a key structural feature that significantly enhances its bioactivity, particularly its antioxidant and radical scavenging properties. nih.govkoreascience.kr This configuration allows for the donation of hydrogen atoms to neutralize free radicals, a mechanism central to antioxidant action. tandfonline.com
Studies have shown that isoflavones possessing this ortho-dihydroxy structure, such as 7,3',4'-trihydroxyisoflavone, exhibit potent antioxidant activity, in some cases greater than the well-known antioxidant allopurinol. nih.gov The ortho-dihydroxyisoflavones have also been identified as having stronger radical scavenging activity compared to their corresponding non-ortho-dihydroxy counterparts like daidzein (B1669772) and genistein (B1671435). koreascience.kr This enhanced activity is attributed to the stability of the resulting semiquinone radical.
Beyond antioxidant effects, the ortho-dihydroxy group influences other biological activities. For example, 7,3',4'-trihydroxyisoflavone has been shown to be a potent inhibitor of tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov This inhibitory action is significantly more potent than that of isoflavones lacking the catechol group. nih.gov Furthermore, this structural motif is associated with anti-inflammatory and anti-allergenic activities. google.com The biotransformation of common soy isoflavones like daidzein into ortho-dihydroxyisoflavones by microorganisms is a recognized pathway for enhancing their biological effects. nih.govirpa.net
Comparative SAR Studies with Analogous Isoflavones
Daidzein differs from this compound by lacking the 3'-hydroxyl group. The introduction of this hydroxyl group to form the ortho-dihydroxy configuration in the B-ring is a critical modification. For example, 7,3',4'-trihydroxyisoflavone, which is essentially a hydroxylated form of daidzein, demonstrates significantly enhanced antioxidant and anti-inflammatory properties. irpa.netbiomolther.org This highlights the importance of the catechol moiety in the B-ring for these activities.
Genistein possesses an additional hydroxyl group at the C5 position of the A-ring compared to daidzein. While genistein itself is a potent bioactive compound, its ortho-hydroxylated derivatives, such as 5,7,3',4'-tetrahydroxyisoflavone (orobol), also exhibit enhanced biological activities. irpa.net
Furthermore, the position of the phenyl B-ring itself is a defining feature of isoflavones. In contrast to flavones, where the B-ring is at the C2 position, isoflavones have it at the C3 position. wikipedia.org This structural difference has a profound impact on their biological properties. For instance, while 3',4',7-Trihydroxyflavone has been noted for its MAO-A inhibition, the isoflavone structure of 3',4',7-trihydroxyisoflavone (B192588) shifts the selectivity towards MAO-B inhibition.
The antibacterial activity of isoflavones is also highly structure-dependent. For example, studies have shown that hydroxylation at the C7 and C5 positions is important, and a C4'-OH group can improve activity. mdpi.com The presence of other substituents, such as prenyl groups, can also significantly alter the antibacterial profile. nih.gov
Table 2: Comparative Bioactivity of this compound and Analogues
| Compound | Key Structural Difference from this compound | Impact on Bioactivity | Reference(s) |
| Daidzein | Lacks 3'-OH group | Lower antioxidant and anti-inflammatory activity | irpa.netbiomolther.org |
| Genistein | Lacks 3'-OH, has 5-OH and 7-OH | Different bioactivity profile, potent but can be enhanced by ortho-hydroxylation | irpa.net |
| 3',4',7-Trihydroxyflavone | Flavone backbone (B-ring at C2) | Different enzyme inhibition selectivity (MAO-A vs. MAO-B) |
Computational and Quantum Chemistry Approaches to Elucidate SAR
Computational and quantum chemistry methods offer powerful tools to understand the structure-activity relationships of isoflavones at a molecular level. acs.org These approaches can predict how the structural features of a molecule like this compound will influence its interactions with biological targets.
Molecular docking simulations, for instance, can model the binding of isoflavone analogues to the active sites of enzymes. Such studies have been used to investigate the interactions of isoflavones with mitochondrial aldehyde dehydrogenase (ALDH2), revealing that substituents at the 4' and 7 positions are crucial for binding. acs.org These models suggest that for potent ALDH2 inhibition, the 4'-substituent should be small, polar, and capable of hydrogen bonding. acs.org
Quantum-SAR (QuaSAR) models take this a step further by incorporating quantum mechanical properties to describe the bioactivity. nih.gov These models can help identify the specific molecular pairs that drive certain biological activities. nih.gov Quantum chemical studies on flavonoids have also highlighted the importance of the catechol moiety for radical scavenging, providing a theoretical basis for the observed high antioxidant activity of ortho-dihydroxyisoflavones. mdpi.com These studies analyze parameters like bond dissociation enthalpy and ionization potential to understand the mechanisms of antioxidant action. mdpi.com
Furthermore, computational methods can predict absorption, distribution, metabolism, and excretion (ADME) properties. For soy isoflavones, molecular descriptors such as water solubility and hydrophobicity have been significantly correlated with their ability to inhibit cytochrome P450 enzymes. nih.gov
Molecular Mechanisms and Cellular Impact of 3 ,4 Dihydroxyisoflavone
Investigation of Molecular Targets and Binding Interactions
The isoflavone (B191592) 3',4'-Dihydroxyisoflavone, a metabolite of daidzein (B1669772), demonstrates a range of biological activities by interacting with various molecular targets. caymanchem.comnih.gov Its specific chemical structure, particularly the hydroxylation pattern, plays a crucial role in these interactions.
Estrogen Receptor (ER) Subtype Interactions and Modulation
Phytoestrogens, including this compound, are known for their interaction with estrogen receptors, ERα and ERβ. researchgate.netnih.gov Some phytoestrogens exhibit a stronger competitive binding to ERβ than to ERα. nih.govoup.com For instance, genistein (B1671435), coumestrol (B1669458), apigenin, naringenin (B18129), and kaempferol (B1673270) compete more effectively with estradiol (B170435) for binding to ERβ. nih.govoup.com The transcriptional activity of both ER subtypes is stimulated by phytoestrogens like genistein and coumestrol at nanomolar concentrations. nih.govoup.com Notably, certain daidzein metabolites, such as 3',4',7-isoflavone, have been identified as superagonists on both ERα and ERβ. nih.gov The binding of isoflavone-liganded estrogen receptors to estrogen response elements (ERE) is largely consistent with their cell proliferative activity. nih.gov
Inhibition and Modulation of Kinase Signaling Pathways
This compound has been shown to inhibit several kinase signaling pathways. It suppresses cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinase (PI3K), which are critical for cell proliferation and survival. Specifically, it inhibits epidermal growth factor-induced proliferation of mouse epidermal cells by suppressing both CDKs and PI3K. caymanchem.com In the context of skin cancer prevention, this compound inhibits Cot and MKK4 kinase activity, which in turn suppresses UVB-induced phosphorylation of mitogen-activated protein kinases (MAPKs). nih.gov Docking studies have revealed that this compound can bind to the ATP binding site of Cot and MKK4. nih.gov Another daidzein metabolite, 6,7,4'-trihydroxyisoflavone (B192597), has been found to inhibit protein kinase C (PKC)α, an upstream regulator of MAPKK signaling. mdpi.com
Effects on DNA Topoisomerase Activity
Certain flavonoids have been identified as inhibitors of DNA topoisomerases. For example, 4',6,7-trihydroxyisoflavone can inhibit topoisomerase II without affecting topoisomerase I. nih.gov In contrast, the related isoflavone genistein has been shown to selectively inhibit human topoisomerase II activity, while daidzein (4',7-dihydroxyisoflavone) had no inhibitory effect on this enzyme. spandidos-publications.com The ability of some flavonoids to act as topoisomerase II poisons involves the stabilization of the covalent topoisomerase II-DNA cleavage complex. nih.gov However, it has been reported that beta-lapachone (B1683895) and related naphthoquinones induce protein-linked DNA breaks in the presence of purified human DNA topoisomerase IIα, a mechanism independent of ATP that involves reversible cleavable complexes. nih.gov
Interplay with Other Signaling Cascades (e.g., NF-κB, MAPK, Wnt, PI3K)
This compound modulates several key signaling cascades, contributing to its biological effects.
NF-κB: This compound effectively inhibits UVB-induced cyclooxygenase 2 (COX-2) expression by suppressing NF-κB transcription activity in mouse skin epidermal cells. nih.gov In lipopolysaccharide-stimulated microglial cells, it diminishes the phosphorylation of NF-κB. biomolther.org The parent compound, daidzein, has also been shown to decrease the activation of NF-κB. lktlabs.com
MAPK: this compound has been observed to suppress the phosphorylation of MAPKs. nih.gov Specifically, it diminishes the lipopolysaccharide-induced phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) in microglial cells. biomolther.org It also inhibits the α-MSH-induced phosphorylation of p38. frontiersin.org The related metabolite 6,7,4'-trihydroxyisoflavone reduces sUV-induced upregulation of the MEK-ERK, MKK4-JNK, and MKK3/6-p38 signaling pathways. mdpi.com
Wnt: The Wnt signaling pathway, which is crucial in development and disease, can be modulated by isoflavones like genistein. nih.gov This pathway involves a group of signal transduction cascades initiated by Wnt-protein ligands binding to Frizzled family receptors. wikipedia.org Dishevelled (DVL) proteins are key mediators that transmit signals from these receptors to downstream effectors. mdpi.com
PI3K: this compound inhibits the PI3K signaling pathway, which is involved in cell proliferation. It has been shown to suppress EGF-induced cell proliferation in mouse epidermal cells by inhibiting PI3K. caymanchem.com It also activates AKT signaling, a downstream component of the PI3K pathway, by inhibiting its dephosphorylation. frontiersin.org
Cellular Responses and Biological Activities in Preclinical Models
In preclinical studies, this compound has demonstrated a variety of cellular responses and biological activities.
Modulation of Cell Cycle Progression and Apoptosis Induction
This compound has been shown to influence cell cycle progression and induce apoptosis in cancer cells. It can decrease the growth and viability of osteosarcoma cells in a concentration-dependent manner and alter cell cycle dynamics. mdpi.comnih.gov The parent compound, daidzein, has been shown to induce apoptosis in hepatic cancer cells, leading to the release of cytochrome c and the activation of caspases 3 and 9. lktlabs.com Isoflavones like genistein can inhibit the growth of cancer cells by modulating genes that control cell-cycle progression and can also inhibit the NF-κB signaling pathway, which is involved in the balance between cell survival and apoptosis. ebi.ac.uk
Table 1: Investigated Molecular Targets of this compound and Related Compounds
| Compound | Target | Effect | Cell Model |
|---|---|---|---|
| This compound | Estrogen Receptor (ER) Subtypes | Superagonist on ERα and ERβ nih.gov | Human cells nih.gov |
| This compound | Cyclin-Dependent Kinases (CDKs) | Inhibition caymanchem.com | JB6 P+ mouse epidermal cells caymanchem.com |
| This compound | Phosphatidylinositol 3-kinase (PI3K) | Inhibition caymanchem.com | JB6 P+ mouse epidermal cells caymanchem.com |
| This compound | Cot and MKK4 | Inhibition of kinase activity nih.gov | Hairless mouse skin nih.gov |
| This compound | NF-κB | Inhibition of transcription activity nih.gov | JB6 P+ mouse epidermal cells nih.gov |
| This compound | Mitogen-Activated Protein Kinases (MAPKs) | Suppression of phosphorylation biomolther.org | BV2 microglial cells biomolther.org |
| 4',6,7-trihydroxyisoflavone | DNA Topoisomerase II | Inhibition nih.gov | Not specified |
| Genistein | DNA Topoisomerase II | Inhibition spandidos-publications.com | HCT116 human colon carcinoma cells spandidos-publications.com |
Mechanisms of Antioxidant Action and Oxidative Stress Mitigation
This compound, a metabolite of the soy isoflavone daidzein, demonstrates significant antioxidant properties. caymanchem.com Its chemical structure, particularly the presence of ortho-dihydroxy groups on the B-ring, is crucial for its free radical scavenging capabilities. nih.govbiomolther.org This structural feature enhances its ability to donate hydrogen atoms, thereby neutralizing reactive oxygen species (ROS). koreascience.kr
Studies have shown that this compound effectively scavenges various free radicals. It exhibits potent scavenging activity against the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. nih.gov Furthermore, it demonstrates the ability to scavenge superoxide (B77818) anion radicals and hydroxyl radicals, which are highly reactive and damaging to cellular components. reading.ac.uk In comparative studies, isoflavone metabolites, including those with ortho-dihydroxy structures, have shown higher antioxidant activity than their parent compounds, daidzein and genistein. reading.ac.uknih.gov
The compound also mitigates oxidative stress by inhibiting enzymes that generate ROS. For instance, it shows significant inhibitory activity against xanthine (B1682287) oxidase, an enzyme that produces superoxide radicals. nih.gov In cellular models, this compound has been observed to reduce intracellular ROS production induced by stressors like lipopolysaccharide (LPS). biomolther.org This reduction in ROS helps protect cells from oxidative damage.
The antioxidant effects of this compound are summarized in the table below:
| Antioxidant Mechanism | Effect of this compound | Supporting Research |
| Free Radical Scavenging | ||
| DPPH Radical Scavenging | Potent activity | nih.gov |
| Superoxide Anion Radical Scavenging | Effective scavenger | reading.ac.uk |
| Hydroxyl Radical Scavenging | Effective scavenger | reading.ac.uk |
| Enzyme Inhibition | ||
| Xanthine Oxidase Inhibition | Significant inhibitory activity | nih.gov |
| Cellular Effects | ||
| Intracellular ROS Reduction | Decreases LPS-induced ROS production | biomolther.org |
Anti-inflammatory Pathways and Cellular Markers
This compound exerts notable anti-inflammatory effects by modulating key signaling pathways and reducing the expression of inflammatory mediators. A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. biomolther.orgnih.gov NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. By suppressing NF-κB activation, this compound effectively dampens the inflammatory response. nih.gov
In cellular models, particularly in lipopolysaccharide (LPS)-stimulated microglial cells, this compound has been shown to decrease the production of several pro-inflammatory cytokines and enzymes. It significantly inhibits the release of nitric oxide (NO) by downregulating the expression of inducible nitric oxide synthase (iNOS). biomolther.orgbiomolther.org Furthermore, it suppresses the expression of cyclooxygenase-2 (COX-2), another key enzyme in the inflammatory process. biomolther.orgbiomolther.orgnih.gov The production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) is also markedly reduced in the presence of this compound. biomolther.orgbiomolther.org
The anti-inflammatory activity of this compound is also linked to its ability to inhibit mitogen-activated protein kinase (MAPK) signaling pathways. It has been shown to suppress the phosphorylation of MAPKs, which are upstream regulators of inflammatory responses. nih.govmdpi.com Specifically, it can inhibit the activity of Cot and MKK4, kinases involved in the MAPK cascade, thereby preventing the downstream activation of inflammatory gene expression. nih.gov
The table below details the anti-inflammatory effects of this compound:
| Inflammatory Pathway/Marker | Effect of this compound | Cellular Model |
| Signaling Pathways | ||
| NF-κB | Inhibition of activation and transcriptional activity | JB6 P+ cells, BV2 microglial cells biomolther.orgnih.gov |
| MAPK (Cot, MKK4) | Inhibition of kinase activity | JB6 P+ cells nih.gov |
| Pro-inflammatory Enzymes | ||
| iNOS | Decreased expression | BV2 microglial cells biomolther.orgbiomolther.org |
| COX-2 | Decreased expression | JB6 P+ cells, BV2 microglial cells biomolther.orgbiomolther.orgnih.gov |
| Pro-inflammatory Cytokines | ||
| IL-6 | Reduced production | BV2 microglial cells biomolther.orgbiomolther.org |
| TNF-α | Reduced production | Immune cells |
| Inflammatory Mediators | ||
| Nitric Oxide (NO) | Reduced production | BV2 microglial cells biomolther.org |
Regulation of Melanogenesis and Associated Pathways
This compound has been identified as a potent inhibitor of melanogenesis, the process of melanin (B1238610) production. caymanchem.com Its primary mechanism of action in this context is the direct inhibition of tyrosinase, the key enzyme responsible for catalyzing the initial and rate-limiting steps of melanin synthesis. caymanchem.com Studies have demonstrated that this compound effectively inhibits tyrosinase activity, with a reported IC50 value of 5.2 µM. caymanchem.com This inhibition leads to a reduction in melanin formation. caymanchem.com The presence of the ortho-dihydroxy structure in the B-ring of the isoflavone is considered crucial for this potent inhibitory effect. caymanchem.com
The table below summarizes the impact of this compound on melanogenesis:
| Target | Effect of this compound | Key Finding |
| Tyrosinase | Potent inhibition of enzyme activity | IC50 = 5.2 µM caymanchem.com |
| Melanin Formation | Inhibition of melanin production | caymanchem.com |
Impact on Adipogenesis and Metabolic Homeostasis
Research indicates that certain isoflavones and their metabolites can influence adipogenesis, the process of preadipocyte differentiation into mature adipocytes. researchgate.net While direct studies on this compound are limited in this specific area, related compounds offer insights. For instance, another daidzein metabolite, 6,7,4'-trihydroxyisoflavone, has been shown to suppress adipogenesis in 3T3-L1 preadipocytes. researchgate.net This inhibition is associated with a decrease in the expression of key adipogenic transcription factors, peroxisome proliferator-activated receptor-γ (PPARγ) and CCAAT/enhancer-binding protein-α (C/EBP-α). researchgate.net
The mechanism for this anti-adipogenic effect involves the inhibition of early stages of adipogenesis, including the suppression of cell proliferation and induction of cell cycle arrest. researchgate.net Furthermore, 6,7,4'-trihydroxyisoflavone has been found to directly target and inhibit the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for adipocyte differentiation. researchgate.net In contrast, the parent compound daidzein did not show significant inhibition of MDI-induced adipogenesis in the same study. researchgate.net Another study indicated that daidzein inhibits adipogenic differentiation by increasing lipolysis. lktlabs.com Given the structural similarities and the often enhanced biological activity of hydroxylated metabolites, it is plausible that this compound could exert similar or even more potent anti-adipogenic effects.
The table below outlines the effects of a related daidzein metabolite on adipogenesis:
| Target/Process | Effect of 6,7,4'-Trihydroxyisoflavone | Key Pathway |
| Adipogenesis | Suppression in 3T3-L1 preadipocytes | researchgate.net |
| Lipid Accumulation | Inhibition in early stages | researchgate.net |
| Cell Proliferation | Suppression | researchgate.net |
| Cell Cycle | Induction of arrest | researchgate.net |
| PPARγ Expression | Decreased | researchgate.net |
| C/EBP-α Expression | Decreased | researchgate.net |
| PI3K/Akt Signaling | Attenuation through direct PI3K inhibition | researchgate.net |
Neuroprotective Mechanisms in Cellular and In Vivo Models
This compound has demonstrated significant neuroprotective and anti-neuroinflammatory properties in various experimental models. biomolther.orgbiomolther.org In cellular models using lipopolysaccharide (LPS)-stimulated BV2 microglial cells, this compound effectively mitigates neuroinflammatory responses. biomolther.orgbiomolther.org It achieves this by suppressing the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). biomolther.orgbiomolther.org Furthermore, it reduces the release of the pro-inflammatory cytokine interleukin-6 (IL-6). biomolther.orgbiomolther.org
The underlying mechanism for these anti-neuroinflammatory effects involves the inhibition of key signaling pathways. This compound has been shown to diminish the LPS-induced phosphorylation of mitogen-activated protein kinases (MAPKs) like extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK). biomolther.org It also suppresses the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. biomolther.org Additionally, the compound significantly inhibits the generation of reactive oxygen species (ROS) in activated microglial cells, thus protecting against oxidative stress-induced neuronal damage. biomolther.org
While direct in vivo studies on this compound are emerging, research on its parent compound, daidzein, provides evidence for neuroprotective potential in animal models. Daidzein has been shown to ameliorate neurological deficits in a rat model of spinal cord ischemia/reperfusion injury, a process linked to inflammation, apoptosis, and oxidative stress. spandidos-publications.com This effect is partly attributed to the positive regulation of the PI3K/Akt signaling pathway, which promotes cell survival. spandidos-publications.com Given that metabolites often exhibit enhanced biological activity, this compound is a promising candidate for neuroprotection. biomolther.orgreading.ac.uk
The table below summarizes the neuroprotective mechanisms of this compound:
| Mechanism | Effect of this compound | Cellular/Animal Model |
| Anti-neuroinflammation | ||
| Inhibition of NO, iNOS, COX-2 | Suppresses production/expression | BV2 microglial cells biomolther.orgbiomolther.org |
| Inhibition of IL-6 | Reduces production | BV2 microglial cells biomolther.orgbiomolther.org |
| Signaling Pathway Modulation | ||
| MAPK (ERK, JNK) Inhibition | Suppresses phosphorylation | BV2 microglial cells biomolther.org |
| NF-κB Inhibition | Suppresses activation | BV2 microglial cells biomolther.org |
| Antioxidant Effect | ||
| ROS Reduction | Inhibits LPS-induced generation | BV2 microglial cells biomolther.org |
| In Vivo Relevance (via Daidzein) | ||
| Neurological Deficit Amelioration | Improves outcomes in SCII model | Sprague-Dawley rats spandidos-publications.com |
| PI3K/Akt Pathway | Positive regulation | Sprague-Dawley rats spandidos-publications.com |
Antibacterial Activity and Membrane Interaction Mechanisms
This compound has been identified as having notable antibacterial properties. Studies have demonstrated its effectiveness against a range of bacteria, with a particular emphasis on Gram-positive strains. oup.commdpi.com The antibacterial activity is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. For this compound, the MIC has been reported to be ≥128 µg/mL against certain bacterial strains. mdpi.com
The structure of isoflavonoids plays a critical role in their antibacterial efficacy, with the presence and position of hydroxyl groups being particularly important. oup.com The ortho-dihydroxy configuration on the B-ring of this compound is thought to contribute significantly to its antibacterial action. oup.com While the precise mechanisms of action are still being elucidated, it is speculated that, like other flavonoids, it may involve multiple cellular targets rather than a single site of activity. scielo.br Potential mechanisms include the inhibition of bacterial enzymes, disruption of cell membrane function, and interference with nucleic acid synthesis.
In a comparative study of various isoflavones, this compound was among those that produced significant antibacterial activity. oup.commdpi.com Its effectiveness, along with other ortho-dihydroxyisoflavones, highlights this structural class as promising for further investigation as antibacterial agents. oup.com
The table below summarizes the antibacterial activity of this compound and related compounds:
| Compound | Antibacterial Activity (MIC) | Bacterial Strains |
| This compound | ≥128 µg/mL | Gram-positive and Gram-negative bacteria mdpi.com |
| 6,7,4'-trihydroxyisoflavone | ≥16 µg/mL | Gram-positive and Gram-negative bacteria mdpi.com |
| 7,8,4'-trihydroxyisoflavone | ≥128 µg/mL | Gram-positive and Gram-negative bacteria mdpi.com |
| 5,7,4'-trihydroxyisoflavone (Genistein) | ≥64 µg/mL | Gram-positive and Gram-negative bacteria mdpi.com |
| 5,7-dihydroxy-4'-methoxyisoflavone (Biochanin A) | ≥32 µg/mL | Gram-positive and Gram-negative bacteria mdpi.com |
Radioprotective Effects in Cellular Contexts
While direct and extensive studies specifically detailing the radioprotective effects of this compound are limited, the known biological activities of this compound, particularly its potent antioxidant and free-radical scavenging properties, suggest a strong potential for radioprotection. Ionizing radiation causes cellular damage primarily through the generation of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and apoptosis.
The demonstrated ability of this compound to effectively scavenge free radicals and reduce oxidative stress is a key mechanism that would confer protection against radiation-induced damage. nih.govreading.ac.ukbiomolther.org By neutralizing the harmful free radicals produced by radiation, it could help preserve the integrity of cellular components, including DNA, proteins, and lipids.
Furthermore, the anti-inflammatory properties of this compound, such as the inhibition of NF-κB and MAPK signaling pathways, could also contribute to its radioprotective effects. biomolther.orgnih.gov Inflammation is a significant component of the cellular response to radiation damage, and by mitigating this response, the compound could help reduce tissue injury. The biotransformation of daidzein into more potent antioxidant metabolites like this compound is seen as a promising strategy for developing effective radioprotective agents. irpa.net
The potential radioprotective mechanisms of this compound are summarized below:
| Potential Radioprotective Mechanism | Underlying Biological Activity |
| Reduction of Oxidative Damage | Potent antioxidant and free radical scavenging activity nih.govreading.ac.ukbiomolther.org |
| Mitigation of Inflammatory Response | Inhibition of NF-κB and MAPK signaling pathways biomolther.orgnih.gov |
| Cellular Protection | Protection of cellular components from radiation-induced ROS |
Advanced Analytical Methodologies for 3 ,4 Dihydroxyisoflavone and Its Metabolites
High-Resolution Chromatographic Separations (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of isoflavones, including 3',4'-dihydroxyisoflavone. Its high resolving power allows for the separation of complex mixtures of phenolic compounds. Reversed-phase HPLC, particularly using a C18 stationary phase, is the most common approach for isoflavone (B191592) analysis.
The separation is typically achieved using a gradient elution system, most frequently involving a mixture of acetonitrile (B52724) and water as the mobile phase. The addition of an acid, such as formic acid or orthophosphoric acid, to the mobile phase is a common practice to improve peak shape and resolution. Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector, with a characteristic absorption maximum around 260-262 nm for isoflavones.
Researchers have developed various HPLC methods to resolve multiple isoflavones in a single analytical run. For instance, a rapid HPLC method capable of resolving twelve isoflavones within 15 minutes has been reported, utilizing a C18 column with a gradient of acetonitrile and water, and detection at 262 nm. The extraction of isoflavones from samples like soybean powder often involves polar solvents such as acetone (B3395972) or acetonitrile, sometimes mixed with dilute acid, to ensure efficient recovery.
Table 1: Examples of HPLC Conditions for Isoflavone Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Vydac 201TP54 C18 | Agilent Hypersil ODS C18 | Waters Symmetry C18 |
| Mobile Phase | A: Acetonitrile B: Water | A: 0.02% Orthophosphoric acid in Acetonitrile (65%) B: 0.2% Orthophosphoric acid in Water | Methanol-water (55:45, v/v) | | Elution | Gradient | Gradient | Isocratic | | Flow Rate | 2.0 mL/min | 1.5 mL/min | 0.1 mL/min | | Detection | UV at 262 nm | DAD at 260 nm | Not Specified | | Temperature | 35°C | Not Specified | Room Temperature |
Mass Spectrometry-Based Identification and Quantification (e.g., LC-MS/MS, fragmentation patterns, isotopically labeled standards)
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for the identification and quantification of this compound and its metabolites. This technique is particularly valuable for analyzing complex biological samples where concentrations may be very low.
Identification is achieved by monitoring specific mass-to-charge (m/z) transitions from a precursor ion (the molecular ion of the analyte) to one or more product ions. The fragmentation of isoflavones in the mass spectrometer often follows predictable pathways, such as the retro-Diels-Alder (rDA) reaction, which involves the cleavage of the C-ring. This characteristic fragmentation provides structural information that aids in the confident identification of the compound. For example, the fragmentation of the isoflavone daidzein (B1669772) can result in specific fragments derived from the A and B rings.
For accurate quantification, especially in complex matrices, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard. These standards, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C) labeled versions of the analyte, have nearly identical chemical and physical properties to the unlabeled compound. This similarity ensures that they behave similarly during sample extraction, chromatography, and ionization, thus correcting for variations in sample preparation and instrument response. Using a SIL-IS, such as a deuterated standard, improves accuracy, precision, and sensitivity of the quantification method.
Table 2: Common Fragmentation Patterns in Isoflavone Mass Spectrometry
| Compound Class | Fragmentation Mechanism | Common Fragment Ions |
|---|---|---|
| Isoflavones | Retro-Diels-Alder (rDA) reaction | Fragments corresponding to the A-ring and B-ring structures |
| Isoflavones | Cleavage adjacent to carbonyl group | Loss of CO, CHO |
| Glycosides | Neutral loss of the sugar moiety | Aglycone ion [M - sugar + H]⁻ or [M - sugar + H]⁺ |
| Sulfate (B86663) Conjugates | Loss of SO₃ | [M - SO₃ - H]⁻ |
Spectroscopic Characterization Techniques (e.g., NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its metabolites. While chromatographic and mass spectrometric methods are excellent for separation and quantification, NMR provides detailed information about the carbon-hydrogen framework of a molecule.
Both one-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR experiments are employed. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the types of carbon atoms present (e.g., CH₃, CH₂, CH, or quaternary carbons). The chemical shifts (δ) in a ¹³C NMR spectrum are indicative of the carbon's local electronic environment, with typical ranges for different carbon types in flavonoids.
Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity between atoms. For instance, HMBC experiments can show correlations between protons and carbons separated by two or three bonds, which is crucial for assigning the specific positions of substituents, like the hydroxyl groups in this compound. The complete assignment of ¹H and ¹³C NMR data is essential for confirming the identity of isolated or synthesized isoflavones.
Table 3: General ¹³C NMR Chemical Shift Ranges for Isoflavone Carbons
| Carbon Type | Typical Chemical Shift (δ) Range (ppm) |
|---|---|
| Aliphatic (e.g., methoxy) | 50 - 70 |
| Alkene/Aromatic | 110 - 150 |
| C-O (Aromatic) | 150 - 165 |
| C=O (Ketone) | 170 - 180 |
| C=O (Aldehyde) | 190 - 200 |
Preclinical Research Models and Experimental Design
In Vitro Cell Culture Systems for Mechanistic Elucidation
In vitro cell culture systems are indispensable tools for dissecting the molecular mechanisms underlying the biological activities of 3',4'-Dihydroxyisoflavone, also known as 3'-Hydroxydaidzein or 7,3',4'-Trihydroxyisoflavone (7,3',4'-THIF). These systems provide a controlled environment to study cellular responses to the compound, facilitating the identification of direct molecular targets and signaling pathways.
The choice of cell lines is critical and is dictated by the specific biological activity being investigated. For studying the effects of this compound, researchers have utilized various cell lines, each with specific culture requirements to maintain their physiological relevance.
For instance, to investigate its role in melanogenesis, B16F10 murine melanoma cells and primary human epidermal melanocytes (HEMs) are commonly employed. wiley.comfrontiersin.orgnih.gov B16F10 cells are often cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2. frontiersin.org For studying anti-inflammatory effects, BV-2 microglial cells are a well-established model. biomolther.orgbiomolther.org These cells are typically maintained in DMEM supplemented with 10% heat-inactivated FBS and penicillin/streptomycin in a 5% CO2 incubator at 37°C. biomolther.orgbiomolther.org To explore its potential in skin cancer chemoprevention, JB6 P+ mouse epidermal cells are utilized. nih.gov Furthermore, the human endometrial carcinoma cell line Ishikawa has been used to assess the estrogenic and genotoxic potential of daidzein (B1669772) metabolites, including 3'-hydroxy-daidzein. nih.gov The human hepatocarcinoma cell line HepG2 has been used to study its anti-cancer activity under hypoxic conditions. tandfonline.com
It is crucial to consider that the culture conditions can significantly impact experimental outcomes. For example, some studies utilize serum-free media during treatment with the isoflavone (B191592) to eliminate confounding factors from serum components. biomolther.org The final concentration of the solvent used to dissolve the isoflavone, typically dimethyl sulfoxide (B87167) (DMSO), is kept low (e.g., <0.1% v/v) to avoid solvent-induced artifacts. biomolther.org
Table 1: Cell Lines and Culture Conditions for this compound Research
| Cell Line | Research Area | Culture Medium | Supplements | Incubation Conditions |
|---|---|---|---|---|
| B16F10 Murine Melanoma | Melanogenesis | DMEM | Fetal Bovine Serum, Antibiotics | 37°C, 5% CO2 |
| Human Epidermal Melanocytes (HEMs) | Melanogenesis | Specialized Melanocyte Growth Medium | Growth factors, FBS, Antibiotics | 37°C, 5% CO2 |
| BV-2 Microglial Cells | Neuroinflammation | DMEM | 10% Heat-inactivated FBS, Penicillin/Streptomycin | 37°C, 5% CO2 |
| JB6 P+ Mouse Epidermal Cells | Skin Cancer Chemoprevention | MEM | Fetal Bovine Serum, Antibiotics | 37°C, 5% CO2 |
| Ishikawa (Human Endometrial Carcinoma) | Estrogenic/Genotoxic Potential | MEM | Fetal Bovine Serum, Antibiotics | 37°C, 5% CO2 |
| HepG2 (Human Hepatocarcinoma) | Anti-cancer Activity | DMEM | Fetal Bovine Serum, Antibiotics | 37°C, 5% CO2 |
A variety of advanced in vitro assays are applied to elucidate the mechanisms of action of this compound. These assays provide quantitative data on cell viability, protein expression, enzyme activity, and other cellular processes.
Cell Viability and Proliferation Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently used to assess the cytotoxicity of the compound and its effect on cell proliferation. biomolther.orgbiomolther.org This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Assays for Melanogenesis: To study its effects on pigmentation, researchers measure melanin (B1238610) content both intracellularly and extracellularly in melanoma cells. frontiersin.orgnih.gov The activity of key melanogenic enzymes, such as tyrosinase , is also determined using specific enzyme assays. caymanchem.com
Molecular Biology Techniques: Western blotting is a fundamental technique used to quantify the expression levels of specific proteins involved in various signaling pathways. For example, it has been used to measure the expression of proteins in the MAPK and NF-κB pathways in BV-2 cells, and melanogenesis-related proteins like MITF, tyrosinase, TYRP-1, and TYRP-2 in B16F10 cells. wiley.comnih.govbiomolther.orgReverse Transcription-Polymerase Chain Reaction (RT-PCR) is employed to analyze the transcriptional levels of relevant genes. wiley.com
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is used to measure the concentration of secreted proteins, such as pro-inflammatory cytokines like IL-6, in the cell culture medium, providing insights into the anti-inflammatory effects of the compound. biomolther.orgbiomolther.org
Kinase Assays: To identify direct molecular targets, in vitro and ex vivokinase assays are performed. These assays can determine if this compound directly inhibits the activity of specific kinases, such as those in the MAPK signaling cascade. nih.gov
Pull-Down Assays: Pull-down assays using the compound conjugated to beads (e.g., Sepharose 4B) are utilized to identify direct binding partners of this compound from cell lysates, confirming direct molecular interactions. frontiersin.org
Other Specific Assays:
Nitric Oxide (NO) Production Assay: The Griess reagent is used to measure the production of nitric oxide, a key inflammatory mediator, by cells like microglia. biomolther.org
Reactive Oxygen Species (ROS) Assay: Fluorescent probes like DCFH-DA are used to measure intracellular ROS levels, indicating the antioxidant potential of the compound. biomolther.org
Antioxidant Capacity Assays: Various assays, including the oxygen radical absorbance capacity (ORAC) assay and the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assay, are used to evaluate the direct antioxidant properties of the isoflavone. nih.govresearchgate.net
Micronucleus Test: This assay is used to assess the genotoxic potential of the compound by detecting the formation of micronuclei, which are small nuclei that form outside the main nucleus in cells due to chromosome breaks or loss. nih.gov
Table 2: Advanced In Vitro Assays for this compound Research
| Assay | Purpose | Example Application |
|---|---|---|
| MTT Assay | Measures cell viability and proliferation. | Assessing cytotoxicity in BV-2 and B16F10 cells. |
| Melanin Content Assay | Quantifies melanin production. | Evaluating depigmenting effects in B16F10 cells. |
| Tyrosinase Activity Assay | Measures the activity of a key melanogenic enzyme. | Determining the direct inhibitory effect on melanin synthesis. |
| Western Blotting | Quantifies protein expression levels. | Analyzing MAPK, NF-κB, and melanogenesis signaling pathways. |
| RT-PCR | Measures gene expression at the mRNA level. | Investigating the transcriptional regulation of melanogenesis genes. |
| ELISA | Measures the concentration of secreted proteins. | Quantifying pro-inflammatory cytokines like IL-6. |
| Kinase Assay | Determines direct inhibition of enzyme activity. | Assessing the effect on kinases like Cot and MKK4. |
| Pull-Down Assay | Identifies direct protein binding partners. | Confirming the interaction with the melanocortin 1 receptor (MC1R). |
| Griess Assay | Measures nitric oxide production. | Evaluating anti-neuroinflammatory activity. |
| ROS Assay | Measures intracellular reactive oxygen species. | Assessing antioxidant potential within cells. |
| DPPH/ORAC Assays | Evaluates direct antioxidant capacity. | Determining free radical scavenging ability. |
| Micronucleus Test | Assesses genotoxic potential. | Investigating potential DNA damage. |
Selection of Relevant Cell Lines and Culture Conditions
In Vivo Animal Models for Biological Activity Assessment
In vivo animal models are crucial for evaluating the systemic effects, efficacy, and biological context of this compound in a whole organism. These models allow for the investigation of complex physiological responses that cannot be fully replicated in vitro.
The selection of an appropriate animal model, including the species and its genetic background, is fundamental to the translational relevance of the preclinical findings.
Mouse Models: Mice are the most commonly used animal models in isoflavone research due to their genetic tractability, relatively low cost, and physiological similarities to humans in many aspects. windows.net
High-Fat Diet (HFD)-Induced Obese Mice: To study the effects of 3'-Hydroxydaidzein on obesity and related metabolic disorders, mice fed a high-fat diet are a relevant model. This model mimics the metabolic dysregulation observed in human obesity. researchgate.net
NC/Nga Mice: This inbred mouse strain is a well-established model for atopic dermatitis. When exposed to allergens like Dermatophagoides farinae extract, they develop skin lesions similar to those in humans, making them suitable for testing the therapeutic potential of topically applied 3',4',7-trihydroxyisoflavone (B192588) for inflammatory skin conditions.
Xenograft Models: For cancer research, immunodeficient mice (e.g., nude mice) are often used for xenograft studies, where human cancer cells are implanted to study tumor growth and the efficacy of potential therapeutic agents. oup.com
SKH-1 Hairless Mice: These mice are used in studies of UVB-induced skin cancer to evaluate the chemopreventive effects of compounds like 7,3',4'-THIF. nih.gov
Rat Models: Rats are also used, particularly in studies on carcinogenesis and metabolic effects. For example, Sprague-Dawley rats have been used in studies of chemically induced (e.g., by DMBA) ovarian and prostate carcinogenesis to assess the preventive effects of isoflavones. windows.net
The genetic background of the animal model is a critical consideration as it can significantly influence the experimental outcome. Inbred strains, which are genetically identical, are often preferred to ensure the reproducibility of the results. europa.eu
The design of preclinical studies aims to model human physiological or pathological conditions as closely as possible to enhance the predictive value of the research.
In a study investigating the anti-obesity effects of 3'-Hydroxydaidzein, mice were fed a high-fat diet for a specified period to induce obesity before the administration of the compound. The study included a control group on a normal diet, a high-fat diet control group, and a high-fat diet group treated with the isoflavone. Key endpoints measured included body weight, fat mass, serum lipid levels, and analysis of gut microbiota composition. researchgate.net This design allows for the assessment of both preventive and therapeutic effects in a diet-induced obesity model.
For investigating the effects on atopic dermatitis, the study design involves the topical application of 3',4',7-trihydroxyisoflavone to the skin of NC/Nga mice that have been sensitized with an allergen. The study typically includes a vehicle-treated control group. The assessment of efficacy is based on the evaluation of skin lesion severity scores, measurement of transepidermal water loss (to assess skin barrier function), and histological analysis of skin biopsies to examine inflammation and immune cell infiltration.
In chemoprevention studies using SKH-1 hairless mice, the animals are exposed to chronic UVB radiation to induce skin tumor development. The study design includes a control group receiving UVB radiation only and a group receiving topical application of the isoflavone before or after UVB exposure. The primary endpoints are the incidence and multiplicity of tumors. nih.gov
These preclinical study designs incorporate relevant biological contexts, appropriate controls, and clinically relevant endpoints to provide a comprehensive evaluation of the in vivo efficacy of this compound.
Emerging Research Avenues and Future Perspectives for 3 ,4 Dihydroxyisoflavone
Discovery of Novel Biological Activities and Targets
Recent research has uncovered specific and potent biological activities for 3',4'-Dihydroxyisoflavone, also known as 7,3',4'-Trihydroxyisoflavone (7,3',4'-THIF), distinguishing it from its precursor, daidzein (B1669772). Studies have identified its potential in dermatology and cancer chemoprevention by pinpointing its direct molecular targets.
One significant area of discovery is its role in skin health. Unlike daidzein, 7,3',4'-THIF has been shown to suppress melanogenesis, the process of melanin (B1238610) production. frontiersin.org It directly targets the Melanocortin 1 Receptor (MC1R), inhibiting α-melanocyte-stimulating hormone (α-MSH)-induced melanin production in B16F10 melanoma cells. frontiersin.orgresearchgate.net This interaction blocks downstream signaling, including the phosphorylation of CREB and the expression of MITF, which are crucial transcription factors for melanogenic enzymes like tyrosinase. frontiersin.org
Furthermore, 7,3',4'-THIF demonstrates potential as a skin cancer chemopreventive agent. It has been found to inhibit UVB-induced cyclooxygenase-2 (COX-2) expression in mouse skin epidermal cells. nih.gov The mechanism involves the direct inhibition of Cot (Cancer Osaka Thyroid) and MKK4 (Mitogen-activated protein kinase kinase 4) kinase activity. nih.gov Docking studies reveal that 7,3',4'-THIF fits into the ATP-binding site of these kinases, a feat not achieved by daidzein, thereby blocking the UVB-induced phosphorylation of mitogen-activated protein kinases. nih.gov Research has also highlighted its antineuroinflammatory properties in microglial cells by suppressing MAPK and NF-κB signaling pathways. biomolther.org
| Biological Activity | Cell/Animal Model | Direct Molecular Target(s) | Key Finding |
|---|---|---|---|
| Hypopigmentation / Anti-melanogenesis | B16F10 melanoma cells, Human epidermal melanocytes | Melanocortin 1 Receptor (MC1R) | Inhibits α-MSH-induced melanin production by competing with α-MSH for MC1R binding. frontiersin.orgresearchgate.net |
| Skin Cancer Chemoprevention | Mouse skin epidermal JB6 P+ cells, Hairless mouse skin | Cot, MKK4 | Suppresses UVB-induced tumor incidence by inhibiting Cot and MKK4 kinase activity. nih.gov |
| Anti-neuroinflammatory | BV2 microglial cells | MAPK, NF-κB | Reduces expression of iNOS and COX-2 by inhibiting LPS-induced phosphorylation of ERK and JNK. biomolther.org |
Integration of Omics Technologies in Mechanistic Studies
To fully understand the complex biological activities of this compound, researchers are beginning to integrate "omics" technologies. These approaches, including genomics, transcriptomics, proteomics, and metabolomics, allow for a global analysis of molecular changes within a biological system, offering a comprehensive view of a compound's mechanism of action. wikipedia.orgnih.gov
Transcriptomics , the study of the complete set of RNA transcripts, can reveal how this compound alters gene expression. For instance, following treatment of skin cells with this compound, transcriptomic analysis could identify genome-wide changes in gene expression, confirming the downregulation of target genes like TYR, TYRP-1, TYRP-2, and MITF in melanogenesis, or COX-2 in inflammation, as suggested by targeted studies. frontiersin.orgnih.govfrontlinegenomics.com
Proteomics , the large-scale study of proteins, can identify changes in protein expression and post-translational modifications. This could validate the inhibition of specific protein kinases like Cot and MKK4 and uncover other protein targets or pathways affected by this compound. nih.gov
Metabolomics , which analyzes the complete set of metabolites, can track the biotransformation of this compound and its effects on cellular metabolism. Integrated metabolomic and transcriptomic analyses have already been applied to reveal the mechanisms of isoflavonoid (B1168493) biosynthesis in different plant species, providing a model for how these technologies can be used. nih.gov Such an approach could elucidate the full pharmacological effects of this compound by connecting its presence to broader shifts in cellular metabolic pathways. The use of these high-throughput technologies is crucial for moving from single-target identification to a systems-level understanding of how this compound functions. nih.govmdpi.com
Exploration of Derivatization and Structural Modification Strategies
To enhance the therapeutic potential of this compound, researchers are exploring derivatization and structural modification. These strategies aim to improve properties such as solubility, stability, bioavailability, and biological activity. researchgate.net
A significant advancement is the use of enzymatic glycosylation. The poor water solubility and stability of many isoflavones, including 8-Hydroxydaidzein (an isomer of this compound), limit their application. mdpi.com Using amylosucrase from Deinococcus geothermalis, researchers have successfully attached glucose molecules to the isoflavone (B191592) core. For example, the biotransformation of 8-Hydroxydaidzein yielded new diglucoside derivatives, 8-OHDe-7-O-[α-glucopyranosyl-(1→6)-α-glucopyranoside] and 8-OHDe-7,4′-O-α-diglucopyranoside. mdpi.com One of these derivatives showed a remarkable 4619-fold increase in aqueous solubility compared to the parent compound and significantly improved stability. mdpi.com This enzymatic approach offers a precise and environmentally friendly method to generate novel derivatives.
Other synthetic strategies applied to the isoflavone scaffold include the introduction of various functional groups or the hybridization with other bioactive molecules to create compounds with enhanced or novel activities, such as improved anticancer properties. frontierspartnerships.orgnih.gov These structural modifications represent a promising avenue for developing second-generation drugs based on the this compound structure.
| Parent Compound | Modification Strategy | Resulting Derivative(s) | Improved Property |
|---|---|---|---|
| 8-Hydroxydaidzein (Isomer) | Enzymatic Glycosylation (Amylosucrase) | 8-OHDe-7,4′-O-α-diglucopyranoside | 4619-fold greater aqueous solubility; enhanced stability. mdpi.com |
| Daidzein | Chemical Synthesis (N-alkylation) | N-t-Boc derivative of 7-(O)-carboxymethyl daidzein | High antiproliferative activity. frontierspartnerships.org |
| Genistein (B1671435) (Related Isoflavone) | Molecular Hybridization (Click reaction) | Genistein-5-fluorouracil hybrids | Enhanced antiproliferative activity against colon cancer cells. nih.gov |
Advancements in Sustainable Production and Biotransformation Technologies
Chemical synthesis of complex flavonoids like this compound can be challenging and environmentally taxing. researchgate.net Consequently, significant research has focused on sustainable production methods, particularly microbial biotransformation. This approach uses whole microorganisms or their enzymes to convert readily available precursors, like daidzein, into this compound with high specificity. researchgate.netnih.govnih.gov
Several microorganisms have been identified that can perform the necessary hydroxylation reaction. A strain of Bacillus subtilis (Roh-1), isolated from fermented soybean paste (Doenjang), was shown to convert daidzein into several ortho-dihydroxyisoflavones, including this compound. nih.govnih.govmdpi.com Fungal species, such as Aspergillus niger and Penicillium purpurogenum, are also capable of this biotransformation. rjpbcs.comebi.ac.uk
To improve efficiency and yield, researchers are using genetically engineered microorganisms. Recombinant Escherichia coli strains expressing specific enzymes have proven effective. researchgate.net For example, E. coli engineered to express tyrosinase from Bacillus megaterium achieved a 100% conversion of daidzein to 7,3',4'-trihydroxyisoflavone in 90 minutes. researchgate.netacs.org Similarly, the expression of biphenyl-2,3-dioxygenase from Burkholderia sp. in E. coli has been used to produce the target compound from 7-hydroxyisoflavone. nih.gov Another strategy involves creating self-sufficient P450 enzymes, such as fusing the daidzein 3'-hydroxylase from Streptomyces avermitilis with a reductase domain, to create a more efficient biocatalyst. nih.gov These biotransformation technologies offer a greener, more sustainable alternative for the large-scale production of this compound.
| Microorganism/Enzyme | Substrate | Product | Key Finding/Yield |
|---|---|---|---|
| Bacillus subtilis Roh-1 | Daidzein | This compound | Isolated from fermented soybean paste; demonstrates multi-hydroxylation capability. nih.govmdpi.com |
| Aspergillus niger | 4'-Hydroxyisoflavone | This compound | Fungal transformation demonstrates hydroxylation activity. rjpbcs.com |
| Recombinant E. coli (expressing Bacillus megaterium tyrosinase) | Daidzein | 7,3',4'-Trihydroxyisoflavone | ~100% yield in 90 minutes with a productivity of 16.3 mg·L⁻¹·h⁻¹. researchgate.netacs.org |
| Recombinant E. coli (expressing Burkholderia sp. BphA/BphB enzymes) | 7-Hydroxyisoflavone | 7,3',4'-Trihydroxyisoflavone | Yield of approximately 55-60%. nih.gov |
| Recombinant Streptomyces avermitilis (expressing engineered P450) | Daidzein | 3',4',7-Trihydroxyisoflavone (B192588) | Overexpression in a deletion mutant increased production more than 4-fold. nih.gov |
Q & A
What are the established synthetic routes for 3',4'-Dihydroxyisoflavone, and how do reaction conditions influence yield and purity?
Level: Basic
Methodological Answer:
this compound can be synthesized via chalcone cyclization or palladium-catalyzed cross-coupling reactions. For example, chalcone intermediates derived from 3,4-dihydroxybenzaldehyde and hydroxyacetophenone precursors undergo cyclization under acidic or basic conditions to form the isoflavone core . Reaction conditions (e.g., solvent polarity, temperature, and catalyst type) critically affect yield. Polar aprotic solvents like DMF enhance cyclization efficiency, while NaOH/EtOH systems favor deprotection of hydroxyl groups. Purification via silica gel chromatography or recrystallization improves purity (>95%) .
How does the hydroxylation pattern of this compound affect its interaction with estrogen receptors compared to Daidzein (4',7-Dihydroxyisoflavone)?
Level: Advanced
Methodological Answer:
The B-ring hydroxylation at 3',4' positions enhances binding affinity to estrogen receptor-β (ER-β) compared to Daidzein (4',7-dihydroxy). Computational docking studies show that 3',4'-dihydroxy groups form hydrogen bonds with ER-β residues His475 and Glu305, stabilizing the ligand-receptor complex . In contrast, Daidzein’s 4',7-hydroxylation favors ER-α interactions. Competitive radioligand binding assays (using [³H]-estradiol) and transcriptional activation assays in HEK293 cells validate these differences .
What analytical techniques are most effective for quantifying this compound in complex biological matrices?
Level: Advanced
Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode is optimal. A C18 column (e.g., 2.6 µm, 100 Å) with gradient elution (0.1% formic acid in water/acetonitrile) resolves this compound from matrix interferents. Validation parameters include a linear range of 0.1–100 ng/mL (R² > 0.99), intraday precision <10% RSD, and recovery >85% in plasma . NMR (¹H, 13C, and HSQC) confirms structural integrity in purified samples .
How does this compound influence cytochrome P450 (CYP) enzyme activity, and what are the implications for drug metabolism?
Level: Advanced
Methodological Answer:
this compound inhibits CYP3A4 and CYP1A2 via non-competitive mechanisms, as shown in human liver microsomes. IC₅₀ values (5–10 µM) are determined using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin). This inhibition alters the metabolism of co-administered drugs like warfarin. Metabolite profiling via LC-MS identifies hydroxylated and glucuronidated derivatives, highlighting phase I/II metabolic pathways .
What are the challenges in differentiating this compound from its structural isomers using spectroscopic methods?
Level: Basic
Methodological Answer:
Distinguishing this compound from isomers (e.g., 4',7-Dihydroxyisoflavone) requires high-resolution ¹H NMR. Key differences include:
- Aromatic protons : 3',4'-substitution shows coupling between H-2' and H-6' (δ 7.2–7.4 ppm, J = 8.5 Hz).
- Hydroxyl groups : IR spectroscopy reveals broad O-H stretches at 3300–3500 cm⁻¹, with distinct hydrogen-bonding patterns compared to 4',7-isomers .
Mass spectrometry (HRMS) with isotopic pattern analysis further confirms molecular formula (C₁₅H₁₀O₄, [M-H]⁻ m/z 253.0455) .
What in vitro models have been utilized to study the antiparasitic mechanisms of this compound derivatives?
Level: Advanced
Methodological Answer:
HCT-8 human ileocecal adenocarcinoma cells infected with Cryptosporidium parvum are used to evaluate antiparasitic activity. EC₅₀ values (0.5–2 µM) are determined via qPCR quantification of parasite 18S rRNA. Mechanistic studies reveal inhibition of parasite histone deacetylase (HDAC) and disruption of apical complex formation. Synergy with nitazoxanide is assessed via checkerboard assays (FIC index <0.5) .
How does glycosylation impact the bioavailability of this compound conjugates?
Level: Advanced
Methodological Answer:
Glucosylation at the 7-position (e.g., this compound-7-O-glucoside) reduces intestinal absorption due to increased hydrophilicity. In vivo pharmacokinetic studies in rats show Cₘₐₓ values of 0.8 µM for the glucoside vs. 5.2 µM for the aglycone. Gut microbiota (e.g., Bacteroides spp.) hydrolyze the glucoside, releasing the active aglycone, as confirmed by fecal incubation assays and UPLC-QTOF-MS .
What are the key considerations in designing stability studies for this compound under varying pH and temperature conditions?
Level: Basic
Methodological Answer:
Stability is assessed via forced degradation studies:
- Acidic/alkaline conditions : Incubate in 0.1 M HCl/NaOH (25°C, 24 h). Degradation products (e.g., dehydroxylated derivatives) are monitored via HPLC-DAD.
- Oxidative stress : Exposure to 3% H₂O₂ identifies peroxide-sensitive hydroxyl groups.
- Thermal stability : Accelerated testing at 40–60°C (75% RH) predicts shelf-life using the Arrhenius equation. Lyophilization enhances stability by reducing hydrolytic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
